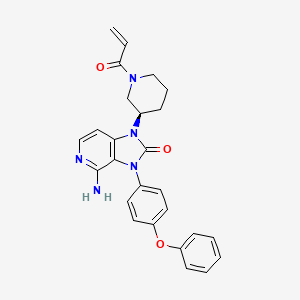

Tolebrutinib

説明

特性

IUPAC Name |

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEUOFPEZFUWRF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971920-73-6 | |

| Record name | Tolebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971920736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZ82ZYY9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preclinical Development and Discovery of Tolebrutinib

This technical guide provides a comprehensive overview of the preclinical development and discovery of this compound (SAR442168), an investigational, orally available, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor. This compound is currently under investigation for the treatment of relapsing and progressive forms of multiple sclerosis (MS).[1][2] This document details the mechanism of action, key preclinical experiments, and associated quantitative data that formed the scientific basis for its progression into clinical trials.

Introduction: Targeting Neuroinflammation in Multiple Sclerosis

Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[3] Both the adaptive and innate immune systems are implicated in the pathology of MS. B cells and myeloid cells, including microglia, are key drivers of the neuroinflammation that leads to lesion formation and disability progression.[4][5]

Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of these immune cells.[5][6] this compound was developed as a potent and selective covalent inhibitor of BTK, designed to cross the blood-brain barrier and modulate the activity of immune cells in both the periphery and the CNS.[7][8]

Mechanism of Action: Inhibition of BTK Signaling

This compound is an irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[8] This binding event permanently inactivates the kinase, thereby blocking downstream signaling pathways that are essential for the activation, proliferation, and survival of B cells and myeloid cells.[6][9] By inhibiting BTK in B cells, this compound is thought to reduce the production of autoantibodies and pro-inflammatory cytokines.[6] In microglia, the resident immune cells of the CNS, BTK inhibition is hypothesized to suppress the chronic inflammation that contributes to the progression of MS.[1][10]

Caption: BTK Signaling Pathway and this compound's Point of Intervention.

Preclinical Pharmacology: In Vitro and In Vivo Characterization

Extensive preclinical studies were conducted to evaluate the potency, selectivity, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. These studies included in vitro kinase and cellular assays, as well as in vivo assessments in animal models, including non-human primates.[11][12]

This compound's potency was assessed in both biochemical and cellular assays, demonstrating potent inhibition of BTK. Comparative analyses were performed against other BTK inhibitors in clinical development for MS, such as evobrutinib and fenebrutinib.[11][13]

Table 1: In Vitro Potency of BTK Inhibitors

| Parameter | This compound | Evobrutinib | Fenebrutinib |

| Mechanism | Covalent, Irreversible | Covalent, Irreversible | Reversible |

| Kinase Assay (K_inact/K_i) (nM⁻¹*s⁻¹) | 4.37 x 10⁻³ | 6.82 x 10⁻⁵ | N/A |

| Kinase Assay (K_i) (nM) | N/A | N/A | 4.7 |

| Cellular Assay (IC₅₀, B-cell activation) (nM) | 0.7 - 3.2 | 33.5 - 80.9 | 2.9 - 19.8 |

| Cellular Assay (IC₅₀, Microglia) (nM) | 0.7 | N/A | N/A |

| Data compiled from multiple sources.[8][11][13][14][15][16] |

The results from in vitro kinase assays indicated that this compound reacts with BTK approximately 64-65 times faster than evobrutinib and about 1,780 times faster than fenebrutinib's association rate.[7][11] This high reactivity translates to potent inhibition in cellular assays measuring B-cell activation.[13][14]

A key design feature of this compound is its ability to penetrate the CNS.[7] This was evaluated in non-human primates (cynomolgus macaques) by measuring drug concentrations in the cerebrospinal fluid (CSF) following oral administration.[17]

Table 2: CNS Pharmacokinetics in Non-Human Primates (10 mg/kg single oral dose)

| Parameter | This compound | Evobrutinib | Fenebrutinib |

| CSF Concentration (ng/mL) | 4.8 | 3.2 | 12.9 |

| Brain/Plasma Unbound Fraction (k_p,uu CSF) | 0.40 | 0.13 | 0.15 |

| Estimated IC₉₀ (ng/mL) | 3.1 | 144 | 40.6 |

| CSF Concentration vs. IC₉₀ | Exceeded | Not Reached | Not Reached |

| Data compiled from multiple sources.[14][15][17] |

These preclinical data demonstrated that while all three tested BTK inhibitors achieved some level of CSF exposure, only this compound reached concentrations that exceeded the estimated IC₉₀ required for substantial target engagement within the CNS.[12][17]

Experimental Protocols

-

Kinase Assays: The relative potency of covalent inhibitors was determined by measuring the rate of inactivation of the BTK enzyme (K_inact/K_i). For the reversible inhibitor fenebrutinib, the inhibitory constant (K_i) was determined. These assays typically involve incubating the purified BTK enzyme with the inhibitor and a substrate, then measuring the resulting kinase activity.[7][14]

-

Cellular Assays (B-cell activation): The half-maximal inhibitory concentration (IC₅₀) was determined in assays measuring antigen-stimulated B-cell activation. This involves treating B-cell lines (e.g., Ramos B cells) or primary B cells with the BTK inhibitor, stimulating the B-cell receptor, and then measuring a downstream signaling event, such as calcium mobilization or the expression of activation markers (e.g., CD69).[8][11]

-

Non-Human Primate Model: Healthy male cynomolgus monkeys were used in a crossover study design. A single oral dose of 10 mg/kg of this compound, evobrutinib, or fenebrutinib was administered.[17]

-

CSF and Plasma Sampling: Serial samples of blood and CSF were collected over a specified time course.

-

Bioanalysis: Drug concentrations in plasma and CSF were quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including maximum concentration (C_max), time to maximum concentration (T_max), and the brain/plasma unbound fraction (k_p,uu CSF), were calculated. These exposure levels were then compared to the in vitro potency values (IC₅₀ and IC₉₀) to estimate the degree of target engagement in the CNS.[14][17]

Caption: Preclinical Development Workflow for this compound.

First-in-Human Studies

The promising preclinical data supported the advancement of this compound into Phase 1 clinical trials in healthy volunteers. These studies confirmed that this compound was well-tolerated and achieved dose-dependent BTK occupancy in peripheral blood mononuclear cells.[5][18] Importantly, CSF exposure was demonstrated in humans, with a single 120 mg dose resulting in concentrations above the cellular IC₉₀, confirming the potential for CNS target engagement.[18]

Table 3: Phase 1 BTK Occupancy in Healthy Volunteers (Single Dose)

| This compound Dose | Maximal Mean BTK Occupancy |

| 60 mg | 96% ± 2% |

| 120 mg | 97% ± 0% |

| Data from a Phase 1 study in healthy volunteers.[18] |

Conclusion

The preclinical development of this compound was guided by a translational approach focused on optimizing potency and CNS exposure.[14] In vitro studies established its high potency and rapid inactivation of the BTK enzyme compared to other BTK inhibitors.[7][11] Subsequent in vivo studies in non-human primates provided critical evidence of its superior ability to cross the blood-brain barrier and achieve concentrations sufficient for meaningful target engagement within the central nervous system.[2][17] These foundational preclinical findings provided a strong rationale for the investigation of this compound in Phase 2 and 3 clinical trials for multiple sclerosis, with the aim of targeting both peripheral and central mechanisms of neuroinflammation.[4]

References

- 1. This compound | MS Canada [mscanada.ca]

- 2. New preclinical this compound data demonstrated superior brain penetration and potency – Consortium of Multiple Sclerosis Centers [mscare.org]

- 3. grandviewresearch.com [grandviewresearch.com]

- 4. Safety and efficacy of this compound, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor this compound (PRN2246, SAR442168) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.univr.it [iris.univr.it]

- 9. This compound | MS Trust [mstrust.org.uk]

- 10. nationalmssociety.org [nationalmssociety.org]

- 11. New preclinical this compound data demonstrated superior brain penetration and potency [sanofi.com]

- 12. biopharma-asia.com [biopharma-asia.com]

- 13. physiciansweekly.com [physiciansweekly.com]

- 14. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New preclinical this compound data demonstrated superior [globenewswire.com]

- 18. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor this compound (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bruton's Tyrosine Kinase in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Bruton's tyrosine kinase (BTK) in the complex landscape of neuroinflammation. BTK, a non-receptor tyrosine kinase, has emerged as a critical mediator in the pathophysiology of various neuroinflammatory and neurodegenerative diseases.[1][2] This document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies of BTK inhibitors, provides an overview of relevant experimental protocols, and visualizes complex signaling pathways and workflows.

The Central Role of BTK in Neuroimmune Crosstalk

Bruton's tyrosine kinase is a key intracellular signaling molecule predominantly expressed in hematopoietic cells, including B lymphocytes and myeloid cells such as microglia.[3][4] Its function is integral to both the adaptive and innate immune systems, positioning it as a crucial nexus in the inflammatory cascades that contribute to neurological damage.[5][6] In the central nervous system (CNS), BTK is expressed in microglia, the resident immune cells, and its expression is upregulated in neuroinflammatory conditions.[7][8][9]

BTK's involvement in neuroinflammation is multifaceted:

-

Microglial Activation: In microglia, BTK is a key component of signaling pathways downstream of Toll-like receptors (TLRs) and Fc receptors.[6][8][10] Activation of these pathways via BTK leads to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to a neurotoxic environment.[2][6] BTK inhibition has been shown to dampen these pro-inflammatory responses.[4][8]

-

B-Cell Function: BTK is essential for B-cell receptor (BCR) signaling, which governs B-cell development, proliferation, and activation.[3][11][12][13] In neuroinflammatory diseases like multiple sclerosis (MS), pathogenic B-cells contribute to disease progression through antigen presentation and the production of pro-inflammatory cytokines.[12] BTK inhibitors can modulate these aberrant B-cell functions.

-

NLRP3 Inflammasome Activation: BTK has been identified as an essential component for the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[1][7][14] BTK can directly interact with NLRP3 and its adaptor protein ASC.[7][14]

-

Blood-Brain Barrier Permeability: Some studies suggest that BTK inhibitors may modulate the integrity of the blood-brain barrier (BBB), potentially influencing the infiltration of peripheral immune cells into the CNS.[15]

The development of BTK inhibitors that can penetrate the CNS offers a promising therapeutic strategy to concurrently target both peripheral and central inflammatory processes.[5][16][17]

BTK Signaling Pathways in Neuroinflammation

The following diagrams illustrate the key signaling pathways involving BTK in the context of neuroinflammation.

B-Cell Receptor (BCR) Signaling Pathway

Caption: BTK is a critical component of the B-cell receptor signaling cascade.

Fc Receptor (FcγR) and Toll-Like Receptor (TLR) Signaling in Microglia

Caption: BTK integrates signals from FcγR and TLRs in microglia.

Quantitative Data on BTK Inhibitors in Neuroinflammation

The following tables summarize key quantitative data from preclinical and clinical studies of various BTK inhibitors in the context of neuroinflammation.

Preclinical Data of BTK Inhibitors

| BTK Inhibitor | Animal Model | Key Findings | Reference |

| Evobrutinib | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced disease severity, decreased CNS-infiltrating pro-inflammatory macrophages. | [18] |

| Toxic Demyelination Model | Promoted clearance of myelin debris by microglia, accelerating remyelination. | [4] | |

| Fenebrutinib | EAE | Significantly reduced clinical severity when administered prophylactically. | [7] |

| Tolebrutinib | Chronic White Matter Ischemia | Suppressed microglial activation and neuroinflammation, ameliorated cognitive impairment. | [15] |

| Ibrutinib | Stress-induced Anxiety Model | Attenuated neuroinflammation and anxiogenic behavior. | [19] |

| Zanubrutinib | Neuromyelitis Optica Spectrum Disorder (NMOSD) Model | Ameliorated demyelination, edema, and axonal injury. | [20] |

Clinical Trial Data of BTK Inhibitors in Multiple Sclerosis

| BTK Inhibitor | Phase | Key Findings | Reference |

| Evobrutinib | Phase II | Reduced cumulative number of Gadolinium-enhancing (Gd+) lesions compared to placebo. | [17] |

| Phase III | Failed to show superiority over teriflunomide in reducing annualized relapse rate. | [21] | |

| Fenebrutinib | Phase II (FENopta OLE) | At 48 weeks, 96% of patients were relapse-free; 99% were free of T1 Gd+ lesions. | [22][23] |

| This compound | Phase III (GEMINI trials) | Did not meet primary endpoint of reducing annualized relapse rate compared to teriflunomide, but showed a delay in disability progression. | [24] |

| Phase III (HERCULES trial - non-relapsing SPMS) | Met primary endpoint, showing a significant delay in time to disability progression. | [24] |

Experimental Protocols for Studying BTK in Neuroinflammation

This section provides an overview of key experimental methodologies used to investigate the role of BTK in neuroinflammation.

Western Blotting for Phospho-BTK

Objective: To quantify the activation of BTK by measuring its phosphorylation at key tyrosine residues (e.g., Y223).[25][26]

Methodology Overview:

-

Sample Preparation: Lyse microglia or B-cells treated with or without a BTK inhibitor and/or a stimulus (e.g., LPS, anti-IgM). It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.[27]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate 40-50 µg of total protein per lane on an SDS-polyacrylamide gel.[25][28]

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for at least 1 hour to prevent non-specific antibody binding. Avoid using milk or phosphate-based buffers as they can interfere with phospho-specific antibodies.[27]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-p-BTK Y223) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to normalize the phospho-BTK signal.

Immunohistochemistry/Immunofluorescence for BTK in Brain Tissue

Objective: To visualize the expression and localization of BTK in specific cell types (e.g., microglia) within brain tissue from animal models or human patients.

Methodology Overview:

-

Tissue Preparation: Perfuse animals and fix the brain tissue in 4% paraformaldehyde. Cryoprotect the tissue in sucrose solutions before sectioning on a cryostat or microtome.

-

Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., heating in citrate buffer) may be necessary to unmask the epitope.

-

Permeabilization and Blocking: Permeabilize the tissue sections with a detergent (e.g., 0.25% Triton X-100) and then block with a solution containing normal serum to reduce non-specific binding.[15]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against BTK overnight at 4°C. For co-localization studies, incubate with antibodies against cell-specific markers (e.g., Iba1 for microglia, CD20 for B-cells).

-

Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.

-

Imaging: Visualize the staining using a confocal or fluorescence microscope.

RNA Sequencing of Microglia Treated with a BTK Inhibitor

Objective: To identify the transcriptional signature associated with BTK inhibition in microglia and understand its impact on neuroinflammatory pathways.[29][30]

Methodology Overview:

-

Cell Culture and Treatment: Culture primary microglia or iPSC-derived microglia and treat with a BTK inhibitor or vehicle control, followed by stimulation with an inflammatory agent (e.g., immune complexes, LPS).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit, ensuring high purity and integrity.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated upon BTK inhibitor treatment.

-

Pathway Analysis: Use bioinformatics tools to identify the biological pathways and gene networks that are enriched in the differentially expressed genes.

-

Experimental and Logical Workflows

The following diagrams illustrate typical experimental and logical workflows for investigating the role of BTK in neuroinflammation.

In Vitro Investigation of BTK Function in Microglia

Caption: A typical workflow for studying the effects of BTK inhibitors on microglia in vitro.

Preclinical Evaluation of a BTK Inhibitor in an EAE Model

References

- 1. BTK operates a phospho-tyrosine switch to regulate NLRP3 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. Bruton's tyrosine kinase is essential for NLRP3 inflammasome activation and contributes to ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. Frontiers | Targeting the NLRP3 Inflammasome via BTK [frontiersin.org]

- 15. Bruton’s tyrosine kinase inhibition ameliorated neuroinflammation during chronic white matter ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eurekaselect.com [eurekaselect.com]

- 18. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bruton’s tyrosine kinase drives neuroinflammation and anxiogenic behavior in mouse models of stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Roche’s BTK inhibitor shines in multiple sclerosis trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 23. Roche reports positive 48-week results for BTK inhibitor in relapsing MS [synapse.patsnap.com]

- 24. BTK inhibitors Update: this compound Phase 3 Clinical Trial Results - Rocky Mountain MS Center [mscenter.org]

- 25. 2.4. Western blot analysis [bio-protocol.org]

- 26. Inhibition of Bruton’s Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 28. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 29. neurology.org [neurology.org]

- 30. BTK regulates microglial function and neuroinflammation in human stem cell models and mouse models of multiple sclerosis [ideas.repec.org]

Tolebrutinib's Reach: An In-Depth Technical Guide to its Molecular and Cellular Targets Beyond BTK

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular and cellular targets of Tolebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, with a specific focus on its interactions beyond its primary target. This compound's broader kinase activity profile suggests a complex mechanism of action with potential implications for its therapeutic efficacy and safety profile in the treatment of multiple sclerosis and other autoimmune disorders.

Introduction: The Evolving Landscape of BTK Inhibition

Bruton's tyrosine kinase is a critical signaling enzyme in B lymphocytes and myeloid cells, making it a prime therapeutic target for a range of autoimmune diseases.[1][2] this compound is an oral, brain-penetrant, irreversible BTK inhibitor that has demonstrated efficacy in reducing disease activity in multiple sclerosis.[3][4][5] While its primary mechanism of action is the potent and durable inhibition of BTK, emerging evidence indicates that this compound's therapeutic effects may be influenced by its engagement with other kinases. This guide delves into these off-target interactions, providing a detailed analysis of the molecular and cellular pathways involved.

Quantitative Analysis of this compound's Kinase Inhibition Profile

In vitro kinase screening assays have revealed that this compound is a potent inhibitor of not only BTK but also a select group of other kinases. This broader activity profile distinguishes it from more selective BTK inhibitors.[6] The following table summarizes the known kinase targets of this compound, providing a quantitative measure of its inhibitory activity.

| Target Kinase | Family | IC50 (nM) |

| BTK | Tec | < 4 |

| BLK | Src | ≤ 4 |

| TEC | Tec | ≤ 4 |

| BMX | Tec | ≤ 4 |

| TXK | Tec | ≤ 4 |

| ERBB4 | EGFR | ≤ 4 |

| EGFR | EGFR | ≤ 4 |

| Table 1: Kinase Inhibition Profile of this compound.[6][7] IC50 values were determined through in vitro kinase screening assays. |

Signaling Pathways of Non-BTK Targets

The off-target kinases inhibited by this compound are integral components of various signaling cascades that regulate a multitude of cellular processes, from immune cell activation to cell proliferation and differentiation. Understanding these pathways is crucial for elucidating the full spectrum of this compound's biological effects.

Tec Family Kinases (TEC, BMX, TXK)

The Tec family of kinases, which includes TEC, BMX, and TXK, plays a significant role in the signaling pathways of various immune cell receptors.[1][6] These kinases are involved in T-cell and B-cell receptor signaling, cytokine receptor signaling, and integrin-mediated pathways.[1] Their inhibition by this compound may contribute to its immunomodulatory effects beyond the direct inhibition of BTK in B-cells.

Src Family Kinase (BLK)

B-lymphoid kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases primarily expressed in B-lineage cells.[8] It plays a crucial role in B-cell receptor (BCR) signaling, initiating a cascade of phosphorylation events that lead to B-cell activation, proliferation, and differentiation.[9][10][11] Inhibition of BLK by this compound could therefore potentiate its effects on B-cell function.

References

- 1. Beyond calcium: new signaling pathways for Tec family kinases | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 5. BioGPS - Mobile [biogps.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]

- 9. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]

- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Tolebrutinib In Vitro Kinase Activity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolebrutinib (SAR442168) is a potent and selective, orally bioavailable, brain-penetrant irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[2] Its involvement in B cell activation, proliferation, and survival makes it a key therapeutic target for autoimmune diseases such as multiple sclerosis (MS).[2][3] this compound covalently binds to the cysteine-481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This application note provides a detailed protocol for assessing the in vitro kinase activity of this compound and other BTK inhibitors, along with relevant signaling pathway information and comparative data.

BTK Signaling Pathway

BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors.[4] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways are integral to B-cell development, differentiation, and survival. This compound's inhibition of BTK effectively blocks these downstream events.

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the in vitro potency of this compound in comparison to other BTK inhibitors, evobrutinib and fenebrutinib. The data is derived from biochemical and cellular assays.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |

| This compound | Biochemical | BTK | 0.676 | [5] |

| Cellular (B-Cell) | Ramos Cells | 0.4 | [2] | |

| Cellular (Microglia) | Microglia | 0.7 | [2][6] | |

| Evobrutinib | Biochemical | BTK | 33.5 | [5] |

| Cellular (B-Cell) | - | 34.5 | [7][8] | |

| Fenebrutinib | Biochemical | BTK | 6.21 | [5] |

| Cellular (B-Cell) | - | 2.9 | [7][8] |

Note: IC50 values can vary depending on the specific assay conditions.

The kinetic parameters for the interaction of these inhibitors with BTK are also crucial for understanding their mechanism of action.

| Compound | Parameter | Value | Reference(s) |

| This compound | k_inact/K_i (μM⁻¹s⁻¹) | 4.37 | [6] |

| Evobrutinib | k_inact/K_i (μM⁻¹s⁻¹) | 0.068 | [5] |

| Fenebrutinib | K_i (nM) | 4.7 | [7][8] |

| Association rate (M⁻¹s⁻¹) | 3.28 x 10³ | [7][8] |

Experimental Protocol: In Vitro BTK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example based on the commercially available LanthaScreen™ Eu Kinase Binding Assay, which is suitable for determining the potency of BTK inhibitors like this compound.

Principle

This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the BTK active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET). An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.

Materials and Reagents

-

Recombinant human BTK enzyme

-

LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag)

-

Kinase Tracer 236

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound and other test compounds

-

384-well assay plates (low volume, black)

-

Plate reader capable of time-resolved FRET (TR-FRET) measurements

Experimental Workflow

Caption: Workflow for the this compound in vitro kinase activity assay.

Detailed Procedure

-

Compound Preparation:

-

Prepare a serial dilution of this compound and control compounds in 100% DMSO.

-

Further dilute the compounds in Kinase Buffer A to a 3X final concentration. The final DMSO concentration in the assay should be ≤1%.

-

-

Reagent Preparation (at 3X final concentration):

-

BTK/Antibody Mixture: Dilute the recombinant BTK enzyme and the Eu-labeled anti-tag antibody in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

Tracer Solution: Dilute the Kinase Tracer 236 in Kinase Buffer A. The concentration used should be at or near the Kd of the tracer for BTK.

-

-

Assay Assembly (in a 384-well plate):

-

Add 5 µL of the diluted test compound or DMSO control to each well.

-

Add 5 µL of the BTK/Antibody mixture to each well.

-

Add 5 µL of the Tracer solution to each well to initiate the binding reaction. The final volume in each well will be 15 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader.

-

Set the excitation wavelength to 340 nm.

-

Measure the emission at 665 nm (acceptor, tracer) and 615 nm (donor, europium).

-

-

Data Analysis:

-

Calculate the Emission Ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

-

Plot the Emission Ratio against the logarithm of the inhibitor concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.

-

Conclusion

The provided protocol offers a robust method for determining the in vitro inhibitory activity of this compound against BTK. This assay is crucial for the characterization of BTK inhibitors and can be adapted for high-throughput screening of new chemical entities. The comparative data presented underscores the high potency of this compound, which, combined with its ability to penetrate the central nervous system, makes it a promising therapeutic candidate for multiple sclerosis.

References

- 1. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]

- 2. iris.univr.it [iris.univr.it]

- 3. promega.com [promega.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Tolebrutinib Testing in an Experimental Autoimmune Encephalomyelitis (EAE) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It is an invaluable tool for elucidating the pathogenesis of neuroinflammation and for evaluating the efficacy of novel therapeutic agents. Tolebrutinib (SAR442168) is an oral, central nervous system (CNS)-penetrant, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells, including microglia, which are key drivers of inflammation in MS. By inhibiting BTK, this compound has the potential to modulate both the peripheral and central immune responses implicated in MS pathology. In preclinical studies, this compound has demonstrated a dose-dependent protection from disease induction in a mouse model of EAE.[1]

These application notes provide a detailed framework for testing the efficacy of this compound in a murine EAE model, including protocols for disease induction, therapeutic drug administration, clinical evaluation, and histopathological analysis.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blockade disrupts the signaling cascade downstream of the B-cell receptor (BCR) and Fc receptors on myeloid cells.[1] The key consequences of BTK inhibition by this compound include:

-

Modulation of B-cell function: Inhibition of BTK interferes with B-cell activation, proliferation, and differentiation, which are thought to contribute to MS pathogenesis through antigen presentation and cytokine production.

-

Inhibition of Myeloid Cell Activation: this compound can suppress the activation of macrophages and microglia, the resident immune cells of the CNS. This is significant as microglial activation is associated with the chronic inflammation and neurodegeneration seen in progressive forms of MS.[2]

-

CNS Penetrance: A key feature of this compound is its ability to cross the blood-brain barrier, allowing it to directly target BTK-expressing immune cells within the CNS.[1][3]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: this compound inhibits BTK, a key enzyme in B-cell and myeloid cell signaling pathways.

Experimental Design and Workflow

A typical experimental workflow for testing this compound in a therapeutic EAE model is outlined below. This involves inducing the disease, monitoring for clinical signs, and initiating treatment upon disease onset.

Caption: Therapeutic EAE study workflow for this compound evaluation.

Detailed Experimental Protocols

EAE Induction in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Materials:

-

MOG₃₅₋₅₅ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

Sterile syringes and needles

-

-

Procedure:

-

Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion by mixing MOG₃₅₋₅₅ peptide (dissolved in sterile PBS at 2 mg/mL) with an equal volume of CFA. Emulsify thoroughly until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

-

Immunization: Subcutaneously inject 200 µL of the MOG₃₅₋₅₅/CFA emulsion, divided between two sites on the lower back (100 µL per site). This delivers 200 µg of MOG₃₅₋₅₅ peptide per mouse.[4]

-

Pertussis Toxin Administration: Within two hours of immunization, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS. Repeat the PTX injection 24-48 hours later.[4]

-

This compound Administration (Therapeutic Model)

This protocol is based on a study using a this compound-like BTK inhibitor and can be adapted for this compound.[5]

-

Drug Preparation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water). The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Dosing Regimen:

-

Begin daily monitoring for clinical signs of EAE from Day 7 post-immunization.

-

Once a mouse reaches a clinical score of 1.0-1.5, randomize it into either the vehicle control group or the this compound treatment group.[5]

-

Administer the assigned treatment (vehicle or this compound) orally once daily. A dosage of 15 mg/kg has been shown to be effective for a this compound-like compound.[5]

-

Continue daily treatment and monitoring until the experimental endpoint.

-

Clinical Assessment of EAE

Monitor mice daily for clinical signs of disease and record their body weight.

-

Clinical Scoring: Use a standard 0-5 scoring scale to assess disease severity.[6]

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or paresis.

-

3: Complete hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

Intermediate scores (e.g., 1.5, 2.5) can be used for more precise evaluation.[6]

-

-

Body Weight: Record the body weight of each mouse daily as a general measure of health. Weight loss is a common early sign of EAE.

Histopathological Analysis

At the experimental endpoint, collect CNS tissue for histopathological evaluation of inflammation and demyelination.

-

Tissue Collection and Preparation:

-

Euthanize mice and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).

-

Dissect the brain and spinal cord and post-fix in 4% PFA overnight.

-

Process the tissues for paraffin embedding.

-

Cut 5-10 µm thick sections for staining.

-

-

Staining Procedures:

-

Hematoxylin and Eosin (H&E): To assess cellular infiltration and inflammation.

-

Luxol Fast Blue (LFB): To evaluate the extent of demyelination.

-

-

Immunohistochemistry (IHC):

-

CD45 or CD3: To identify infiltrating lymphocytes (T-cells).

-

B220: To identify B-cells.

-

Iba1: To identify microglia/macrophages.

-

-

Histopathological Scoring:

-

Inflammation Score: Quantify the number and size of inflammatory infiltrates in the spinal cord white matter.

-

0: No inflammatory cells.

-

1: A few scattered inflammatory cells.

-

2: Perivascular cuffs of inflammatory cells.

-

3: Extensive perivascular cuffs extending into the parenchyma.

-

-

Demyelination Score: Assess the extent of myelin loss in LFB-stained sections.[4]

-

0: No demyelination.

-

1: Minimal demyelination (<10% of white matter).

-

2: Moderate demyelination (10-50% of white matter).

-

3: Severe, widespread demyelination (>50% of white matter).

-

-

Representative Data Presentation

The following tables present a template for summarizing quantitative data from an EAE study evaluating a BTK inhibitor. The data shown is hypothetical and for illustrative purposes.

Table 1: Effect of this compound on Clinical Parameters in EAE

| Treatment Group | n | Mean Day of Onset | Mean Peak Clinical Score | Mean Body Weight Change at Peak (%) |

| Vehicle | 15 | 11.2 ± 1.5 | 3.2 ± 0.4 | -18.5 ± 3.2 |

| This compound (15 mg/kg) | 15 | 14.5 ± 2.1 | 1.8 ± 0.6 | -8.2 ± 2.5 |

| Data are presented as Mean ± SD. **p<0.01, p<0.05 vs. Vehicle. |

Table 2: Histopathological Scores at Study Endpoint

| Treatment Group | n | Mean Inflammation Score | Mean Demyelination Score |

| Vehicle | 15 | 2.8 ± 0.5 | 2.5 ± 0.7 |

| This compound (15 mg/kg) | 15 | 1.2 ± 0.4 | 1.1 ± 0.5 |

| *Data are presented as Mean ± SD. *p<0.01 vs. Vehicle. |

Conclusion

The EAE model provides a robust platform for evaluating the therapeutic potential of this compound for multiple sclerosis. By targeting BTK in both the peripheral and central nervous systems, this compound offers a promising dual mechanism of action to combat the inflammation and neurodegeneration characteristic of MS. The protocols and guidelines presented here offer a comprehensive framework for conducting such preclinical studies, from disease induction to detailed pathological assessment. Rigorous execution of these experimental procedures will yield valuable data to support the clinical development of this compound and other BTK inhibitors for the treatment of MS.

References

- 1. iris.univr.it [iris.univr.it]

- 2. Press Release: this compound demonstrated a 31% delay in time to onset of confirmed disability progression in non-relapsing secondary progressive multiple sclerosis phase 3 study [sanofi.com]

- 3. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor this compound (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Tolebrutinib Concentration in Cerebrospinal Fluid (CSF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolebrutinib is an investigational, orally administered, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] BTK is a key enzyme in the signaling pathways of B lymphocytes and myeloid cells, including microglia, which are implicated in the pathophysiology of multiple sclerosis (MS).[2][3] The ability of this compound to cross the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF) is a critical aspect of its potential efficacy in treating neuroinflammatory conditions.[1][2][4] Accurate and precise methods for quantifying this compound concentrations in CSF are essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, dose-finding, and establishing exposure-response relationships.

This document provides detailed application notes and protocols for the assessment of this compound concentration in CSF, primarily utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the standard analytical method for this purpose.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its active metabolite (M2) concentrations in CSF from various studies.

Table 1: this compound and Metabolite M2 LLOQ in Biological Matrices

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Analytical Method | Reference |

| This compound | CSF | 0.01 ng/mL | LC-MS/MS | [5] |

| This compound | Plasma | 10 pg/mL | LC-MS/MS | [1] |

| Metabolite M2 | Plasma | 5 pg/mL | LC-MS/MS | [1] |

Table 2: this compound CSF Concentrations in Human and Non-Human Primate Studies

| Study Population | Dose | Time Point | Mean CSF Concentration | CSF:Plasma Ratio (Total) | CSF:Plasma Ratio (Free) | Reference |

| Healthy Volunteers | 120 mg (single dose) | 2 hours post-dose | 1.87 ng/mL (~4.1 nM) | 0.14 | 2.25 | [5] |

| Healthy Volunteers | 60 mg (single dose) | 1-4 hours post-dose | Concentrations exceeded in vitro IC50 for microglia | Not Reported | Not Reported | [1] |

| Cynomolgus Monkeys | 10 mg/kg (single dose) | Not Specified | 4.8 ng/mL | Not Reported | Not Reported | [6][7] |

Signaling Pathway

This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical downstream signaling molecule of the B-cell receptor (BCR) and Fc receptors. By irreversibly binding to BTK, this compound blocks the downstream signaling cascade that leads to B-cell proliferation, activation, and survival. In the central nervous system, it is also thought to modulate the activity of microglia.

Experimental Protocols

Cerebrospinal Fluid (CSF) Sample Collection and Handling

A standardized protocol for CSF collection is crucial to ensure sample integrity and minimize variability.

-

Patient Preparation: Patients should be in a rested state. The timing of CSF collection relative to this compound administration must be precisely recorded.

-

Collection Procedure: CSF is typically collected via lumbar puncture by trained medical personnel under sterile conditions.

-

Sample Volume: A minimum of 1-2 mL of CSF is recommended for analysis.

-

Anticoagulant: CSF is collected without anticoagulants.

-

Immediate Processing: Immediately after collection, the CSF sample should be placed on ice.

-

Centrifugation: Centrifuge the CSF at approximately 1000 x g for 10 minutes at 4°C to remove any cells and particulate matter.

-

Aliquoting and Storage: Transfer the clear supernatant into pre-labeled, low-binding polypropylene tubes. Store aliquots at -80°C until analysis to ensure the stability of this compound. Avoid repeated freeze-thaw cycles.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of this compound in CSF is performed using a validated LC-MS/MS method.

a. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from a biological matrix.

-

Thaw Samples: Thaw CSF samples on ice.

-

Internal Standard: Add an internal standard (IS), such as a stable isotope-labeled this compound (e.g., this compound-d4), to all samples, calibration standards, and quality control (QC) samples. This corrects for variability during sample preparation and analysis.

-

Precipitation: Add three volumes of cold acetonitrile to one volume of the CSF sample (e.g., 300 µL of acetonitrile to 100 µL of CSF).

-

Vortex: Vortex the samples for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50:50 acetonitrile:water, for injection into the LC-MS/MS system.

b. LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions. These may need to be optimized for specific instrumentation.

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating this compound.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient elution should be optimized to ensure the separation of this compound from potential interferences. A representative gradient is as follows:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Calibration Curve: A calibration curve should be prepared in a surrogate matrix (e.g., artificial CSF or pooled human CSF) with a suitable regression model.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).

-

Matrix Effect: Assessing the ion suppression or enhancement caused by the CSF matrix.

-

Stability: Evaluating the stability of this compound in CSF under various conditions (bench-top, freeze-thaw, and long-term storage).

Conclusion

The accurate measurement of this compound in cerebrospinal fluid is fundamental to understanding its central nervous system pharmacokinetics and its potential therapeutic effects in neuroinflammatory diseases. The LC-MS/MS method, when properly validated, provides the necessary sensitivity and selectivity for this purpose. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals working with this compound. Adherence to standardized procedures for sample handling and bioanalysis is paramount for generating reliable and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | MS Trust [mstrust.org.uk]

- 4. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor this compound (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Monitoring B Cell Population Dynamics Following Tolebrutinib Treatment Using Flow Cytometry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tolebrutinib is an investigational, orally administered, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, proliferation, and survival of B lymphocytes.[2][3][4][5] By irreversibly inhibiting BTK, this compound modulates the function of B cells and other immune cells like microglia, which are implicated in the inflammatory and neurodegenerative processes of autoimmune diseases such as multiple sclerosis (MS).[6][7] Unlike B-cell depleting therapies, this compound is designed to modulate B-cell activity.[8] Therefore, detailed monitoring of B cell subpopulations is critical to understanding its mechanism of action and therapeutic efficacy.

Flow cytometry is an indispensable tool for the precise immunophenotyping and quantification of heterogeneous B cell populations.[9][10] This application note provides a comprehensive overview and detailed protocols for analyzing B cell subsets in peripheral blood following this compound treatment.

This compound's Mechanism of Action

This compound targets BTK within the B cell. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to BTK activation. Activated BTK, in turn, triggers downstream pathways like NF-κB, which are vital for B cell proliferation and survival.[4][11][12] this compound's inhibition of BTK disrupts this cascade, thereby reducing B-cell activation and mitigating the autoimmune response.[2][6]

References

- 1. neurologylive.com [neurologylive.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | MS Trust [mstrust.org.uk]

- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. progressivemsalliance.org [progressivemsalliance.org]

- 7. Press Release: this compound phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]

- 8. ajmc.com [ajmc.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Immunophenotyping of B-Cell Subpopulations by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: RNAseq Analysis of Microglial Gene Expression with Tolebrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolebrutinib is an investigational, orally available, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a key enzyme in the signaling pathways of B-lymphocytes and myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[3][4] In neuroinflammatory diseases such as multiple sclerosis (MS), microglia play a crucial role in both initiating and perpetuating the inflammatory cascade that leads to demyelination and neurodegeneration.[5] this compound's ability to cross the blood-brain barrier and modulate microglial activity presents a promising therapeutic strategy for targeting neuroinflammation directly within the CNS.[2][6]

This document provides detailed application notes and protocols for conducting RNA sequencing (RNAseq) analysis to investigate the effects of this compound on microglial gene expression. The provided methodologies and data summaries are based on findings from preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Data Presentation: this compound's Impact on Microglial Gene Expression

RNAseq analysis of human induced pluripotent stem cell (iPSC)-derived microglia treated with this compound following stimulation with complexed immunoglobulin G (IgG) revealed a distinct BTK-dependent transcriptional signature.[1][3] In one study, a total of 250 genes were identified as differentially expressed (DEG) with an absolute fold-change of 1.5 or greater and a false discovery rate (FDR) of 0.05 or less.[1] Below is a summary of key up- and down-regulated genes, representing the modulation of neuroinflammatory pathways by this compound.

Table 1: Differentially Expressed Genes in Human iPSC-Derived Microglia Treated with this compound

| Gene Symbol | Gene Name | Regulation | Putative Function in Neuroinflammation |

| Upregulated by IgG, Downregulated by this compound | |||

| CST7 | Cystatin F | Down | Lysosomal cysteine peptidase inhibitor, involved in immune cell function. |

| MMP10 | Matrix Metallopeptidase 10 | Down | Involved in extracellular matrix remodeling, implicated in neuroinflammation. |

| RGS1 | Regulator of G Protein Signaling 1 | Down | Modulates chemokine signaling and immune cell trafficking. |

| Downregulated by IgG, Upregulated by this compound | |||

| KCNJ10 | Potassium Inwardly Rectifying Channel Subfamily J Member 10 | Up | Important for potassium buffering in glial cells, maintaining neuronal homeostasis. |

| P2RY1 | Purinergic Receptor P2Y1 | Up | Receptor for ADP, involved in microglial activation and motility. |

| P2RY13 | Purinergic Receptor P2Y13 | Up | Receptor for ADP, plays a role in microglial phagocytosis and ramification. |

Experimental Protocols

This section outlines the key experimental protocols for the RNAseq analysis of microglial gene expression following this compound treatment.

Primary Microglia Isolation

This protocol is adapted from methods for isolating microglia from rodent brain tissue using Magnetic-Activated Cell Sorting (MACS).

Materials:

-

Adult mouse brains

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin (0.25%)

-

DNase I

-

Percoll

-

CD11b Microbeads (Miltenyi Biotec)

-

MACS columns and separator

Procedure:

-

Anesthetize and perfuse mice with ice-cold phosphate-buffered saline (PBS).

-

Dissect the brains and place them in ice-cold DMEM.

-

Mechanically dissociate the brain tissue and incubate with Trypsin and DNase I at 37°C for 30 minutes.

-

Neutralize the enzymatic digestion with DMEM containing 10% FBS.

-

Pass the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cell suspension and resuspend the pellet in a 30% Percoll solution.

-

Carefully layer this suspension on top of a 70% Percoll solution and centrifuge to create a gradient.

-

Collect the microglia from the interphase between the 30% and 70% Percoll layers.

-

Wash the collected cells with PBS.

-

Incubate the cells with CD11b microbeads according to the manufacturer's instructions.

-

Apply the cell suspension to a MACS column placed in a magnetic separator.

-

Wash the column with PBS and then elute the CD11b-positive microglia.

-

Assess cell purity and viability using immunocytochemistry for a microglial marker (e.g., Iba1) and a viability stain (e.g., Trypan Blue).

Cell Culture and this compound Treatment

Materials:

-

Isolated primary microglia

-

DMEM/F12 medium supplemented with 10% FBS, Penicillin-Streptomycin, and M-CSF

-

This compound (dissolved in DMSO)

-

Complexed mouse IgG

-

Vehicle control (DMSO)

Procedure:

-

Plate the isolated microglia at a suitable density in culture plates and allow them to adhere and recover for 24 hours.

-

Pre-treat the microglia with the desired concentration of this compound or vehicle control for 1 hour.

-

Stimulate the cells with complexed mouse IgG to activate the FcγR pathway.

-

Incubate the cells for the desired time point (e.g., 6 hours for gene expression analysis).

-

Harvest the cells for RNA extraction.

RNA Extraction and Quality Control

Materials:

-

RNeasy Mini Kit (Qiagen) or similar

-

β-mercaptoethanol

-

Ethanol (70%)

-

RNase-free water

-

Agilent 2100 Bioanalyzer or equivalent

Procedure:

-

Lyse the harvested microglia in the appropriate buffer containing β-mercaptoethanol.

-

Homogenize the lysate.

-

Proceed with RNA extraction according to the manufacturer's protocol, including the on-column DNase digestion step.

-

Elute the RNA in RNase-free water.

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Evaluate the integrity of the RNA by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of 7 or higher is recommended for RNAseq.

RNAseq Library Preparation and Sequencing

Materials:

-

NEBNext Ultra II RNA Library Prep Kit for Illumina or similar

-

Poly(A) mRNA magnetic isolation module

-

Illumina sequencing platform (e.g., NovaSeq, NextSeq)

Procedure:

-

Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA under elevated temperature.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

Purify the PCR products to create the final cDNA library.

-

Assess the quality and quantity of the library.

-

Sequence the libraries on an Illumina platform according to the manufacturer's instructions.

Bioinformatic Analysis

Software/Tools:

-

FastQC

-

Trimmomatic or similar for adapter trimming

-

STAR or HISAT2 for alignment to a reference genome

-

featureCounts or HTSeq for read counting

-

DESeq2 or edgeR for differential gene expression analysis

Pipeline:

-

Quality Control: Assess the raw sequencing reads for quality using FastQC.

-

Trimming: Remove adapter sequences and low-quality reads using Trimmomatic.

-

Alignment: Align the trimmed reads to the appropriate reference genome (e.g., human or mouse).

-

Read Counting: Quantify the number of reads mapping to each gene.

-

Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups. Set appropriate thresholds for significance (e.g., FDR < 0.05 and |log2(FoldChange)| > 0.585, which corresponds to a 1.5-fold change).

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify the biological pathways modulated by this compound.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. BTK regulates microglial function and neuroinflammation in human stem cell models and mouse models of multiple sclerosis [ideas.repec.org]

- 3. BTK regulates microglial function and neuroinflammation in human stem cell models and mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microglia NLRP3 Inflammasome and Neuroimmune Signaling in Substance Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of NLRP3 inflammasome for microglial response to peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Proteomic Analysis of Cerebrospinal Fluid in Tolebrutinib-Treated Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolebrutinib is an investigational, orally available, brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells, such as microglia, which are implicated in the inflammatory processes of multiple sclerosis (MS).[3][4][5] By inhibiting BTK, this compound is thought to modulate the activation of these immune cells, thereby reducing the neuroinflammation that drives MS progression.[3][6] Proteomic analysis of cerebrospinal fluid (CSF) offers a powerful tool to understand the in-vivo mechanism of action of this compound and to identify potential biomarkers of treatment response. The CSF is in direct contact with the central nervous system (CNS) and can reflect the biochemical changes occurring within the brain and spinal cord.[7]

These application notes provide a comprehensive overview of the methodologies for conducting proteomic analysis of CSF from this compound-treated animal models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE). The protocols outlined below cover CSF sample collection, protein quantification, sample preparation for mass spectrometry, and data analysis.

I. Quantitative Data Summary

While specific data on the proteomic analysis of CSF in this compound-treated animal models is not yet widely published, we can extrapolate from human studies and the known mechanism of action of this compound to present a hypothetical, yet representative, dataset. The following tables summarize expected quantitative changes in key proteins in the CSF of an EAE animal model treated with this compound compared to a vehicle-treated EAE model and healthy controls.

Table 1: Hypothetical Changes in Key CSF Proteins in this compound-Treated EAE Model

| Protein | Function | Healthy Control (Normalized Abundance) | EAE + Vehicle (Normalized Abundance) | EAE + this compound (Normalized Abundance) | Expected Fold Change (this compound vs. Vehicle) |

| CXCL13 | B-cell chemoattractant | 1.0 | 5.2 | 1.5 | -3.5 |

| Neurofilament Light Chain (NfL) | Axonal damage marker | 1.0 | 8.5 | 3.0 | -2.8 |

| Glial Fibrillary Acidic Protein (GFAP) | Astrocyte activation marker | 1.0 | 4.0 | 2.5 | -1.6 |

| Myelin Basic Protein (MBP) | Myelin sheath integrity | 1.0 | 6.8 | 2.2 | -3.1 |

| CD79B | B-cell receptor component | 1.0 | 3.5 | 1.2 | -2.9 |

| MZB1 | B-cell differentiation | 1.0 | 4.1 | 1.4 | -2.9 |

| S100B | Inflammation, glial activation | 1.0 | 3.2 | 1.8 | -1.8 |

Table 2: Hypothetical Regulation of Signaling Pathway Proteins

| Protein | Pathway | Healthy Control (Normalized Abundance) | EAE + Vehicle (Normalized Abundance) | EAE + this compound (Normalized Abundance) | Expected Fold Change (this compound vs. Vehicle) |

| Phospho-BTK (pY223) | BTK Signaling | 1.0 | 6.0 | 1.5 | -4.0 |

| Phospho-PLCγ2 (pY759) | BTK Signaling | 1.0 | 5.5 | 1.8 | -3.1 |

| Phospho-ERK1/2 | MAPK Signaling | 1.0 | 4.2 | 2.0 | -2.1 |

| Iba1 | Microglial Activation | 1.0 | 3.8 | 1.9 | -2.0 |

II. Experimental Protocols

A. Animal Model and this compound Administration

-

EAE Induction: Induce EAE in susceptible rodent strains (e.g., C57BL/6 mice or Lewis rats) using standard protocols with myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA) followed by pertussis toxin administration.

-

This compound Dosing: Based on preclinical studies, administer this compound orally once daily at a dose demonstrated to achieve therapeutic concentrations in the CNS.[8][9] A vehicle control group should be run in parallel.

-

CSF Collection: At the desired time point (e.g., peak of disease), collect CSF from the cisterna magna of anesthetized animals. Ensure samples are free of blood contamination.[10] Immediately centrifuge the CSF to remove any cells and store the supernatant at -80°C.

B. CSF Sample Preparation for Proteomics

This protocol is adapted from established methods for CSF proteomics.[11][12][13][14]

-

Protein Quantification: Determine the total protein concentration of each CSF sample using a BCA assay.[11]

-

Reduction and Alkylation:

-

To 20 µL of CSF, add 30 µL of a lysis buffer (e.g., 8 M urea in 50 mM HEPES, pH 8.5).[11]

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

-

Protein Digestion:

-

Peptide Desalting:

-

Acidify the digested samples with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using C18 StageTips.

-

Wash the StageTips with 0.1% TFA.

-

Elute the peptides with 60% acetonitrile in 0.1% TFA.

-

Dry the eluted peptides in a vacuum centrifuge.

-

C. Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in 0.1% formic acid.

-

Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled with a nano-liquid chromatography system.

-

Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

-

-

Data Processing and Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Perseus, or Spectronaut).[15][16][17]

-

Search the data against a species-specific protein database (e.g., UniProt).

-

Perform label-free quantification (LFQ) or tandem mass tag (TMT) based quantification.

-

Normalize the protein abundance data across all samples.

-

Perform statistical analysis (e.g., t-test or ANOVA) to identify differentially abundant proteins between the treatment groups.[18] A Benjamini-Hochberg correction for false discovery rate (FDR < 0.05) should be applied.[16][17]

-

Conduct pathway analysis using tools like Gene Ontology (GO) or KEGG to identify biological processes affected by this compound treatment.

-

III. Visualizations

Caption: Experimental workflow for CSF proteomic analysis.

Caption: this compound's inhibition of the BTK signaling pathway.

Caption: Bioinformatic pipeline for proteomic data analysis.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Sanofi presents new data from robust MS clinical pipeline exploring multiple approaches to address important unmet patient needs [sanofi.com]

- 3. This compound | MS Trust [mstrust.org.uk]

- 4. ajmc.com [ajmc.com]

- 5. researchgate.net [researchgate.net]

- 6. Press Release: this compound meets primary endpoint in HERCULES phase 3 study, the first and only to show reduction in disability accumulation in non-relapsing secondary progressive multiple sclerosis [sanofi.com]

- 7. Multiple Sclerosis Biomarker Discoveries by Proteomics and Metabolomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | The cerebrospinal fluid immune cell landscape in animal models of multiple sclerosis [frontiersin.org]

- 11. Proteomic Profiling of Cerebrospinal Fluid by 16-Plex TMT-Based Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sample Preparation for Proteomic Analysis of Cerebrospinal Fluid | Springer Nature Experiments [experiments.springernature.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Proteome profiling in cerebrospinal fluid reveals novel biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteomic analysis of cerebrospinal fluid for relapsing-remitting multiple sclerosis and clinically isolated syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteomic analysis of cerebrospinal fluid for relapsing-remitting multiple sclerosis and clinically isolated syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Meta-analysis of published cerebrospinal fluid proteomics data identifies and validates metabolic enzyme panel as Alzheimer’s disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening for Novel BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction